FaeJ protein - 148813-56-3

FaeJ protein

Catalog Number: EVT-1519650
CAS Number: 148813-56-3
Molecular Formula: C6H9NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

FaeJ is classified under the hydrolase category, specifically functioning as a deacetylase. This classification is based on its enzymatic activity, which involves the hydrolysis of acetyl groups from substrates. The protein's activity is significant in biotechnological applications, particularly in the field of environmental biotechnology where it aids in chitin degradation.

Synthesis Analysis: Methods and Technical Details

The synthesis of FaeJ protein can be achieved through recombinant DNA technology. The gene encoding FaeJ is cloned into an expression vector and introduced into a suitable host organism, typically Escherichia coli.

Methods

  1. Gene Cloning: The gene encoding FaeJ is amplified using polymerase chain reaction (PCR) and cloned into a plasmid vector.
  2. Transformation: The recombinant plasmid is introduced into competent Escherichia coli cells via heat shock or electroporation.
  3. Protein Expression: Induction of protein expression is typically performed using isopropyl β-D-1-thiogalactopyranoside (IPTG) once the bacteria reach an optimal density.
  4. Protein Purification: Following expression, FaeJ is purified using affinity chromatography techniques, often employing histidine tags for ease of purification.

Technical Details

  • Expression Conditions: Optimal temperatures and induction times vary but are generally around 37°C for 4-6 hours post-induction.
  • Purification Techniques: Common methods include nickel-affinity chromatography followed by size-exclusion chromatography to achieve high purity.

Molecular Structure Analysis: Structure and Data

FaeJ protein exhibits a complex three-dimensional structure typical of hydrolases. Its active site contains residues crucial for substrate binding and catalysis.

Structure

Data

Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into the spatial arrangement of atoms within the protein.

Chemical Reactions Analysis: Reactions and Technical Details

FaeJ catalyzes the deacetylation of N-acetylglucosamine derivatives, converting them into glucosamine while releasing acetate.

Reactions

  1. Substrate Interaction: The enzyme binds to N-acetylglucosamine-6-phosphate.
  2. Catalytic Mechanism: A nucleophilic attack by a serine residue leads to the cleavage of the acetyl group.
  3. Product Formation: The reaction yields glucosamine-6-phosphate and acetate as products.

Technical Details

The reaction kinetics can be analyzed using Michaelis-Menten kinetics to determine parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant), which provide insights into enzyme efficiency.

Mechanism of Action: Process and Data

The mechanism by which FaeJ exerts its action involves several steps:

  1. Substrate Binding: The substrate enters the active site of FaeJ.
  2. Nucleophilic Attack: A serine residue performs a nucleophilic attack on the carbonyl carbon of the acetyl group.
  3. Acetate Release: The acetyl group is released, resulting in the formation of glucosamine.

Data

Kinetic studies reveal that FaeJ operates efficiently under specific pH and temperature conditions, typically exhibiting optimal activity at pH 7.5 and temperatures around 30°C.

Physical and Chemical Properties Analysis: Properties and Relevant Data

FaeJ protein possesses distinct physical and chemical properties that are critical for its functionality:

Physical Properties

  • Molecular Weight: Approximately 40 kDa, depending on post-translational modifications.
  • Solubility: Highly soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: FaeJ remains stable over a range of temperatures but may denature at extreme conditions.
  • Enzymatic Activity: Activity can be influenced by metal ions or inhibitors present in the environment.

Applications: Scientific Uses

FaeJ protein has several applications across various fields:

  1. Biotechnology: Utilized in biocatalysis for chitin degradation, contributing to waste management and biofuel production.
  2. Pharmaceuticals: Potential use in drug development targeting glycan metabolism.
  3. Environmental Science: Employed in bioremediation processes to enhance chitin degradation in polluted environments.
Molecular Characterization of FaeJ Protein

Genomic Context and Sequence Analysis of faeJ

The faeJ gene is an integral component of the fae (Fimbriae Adhesive Escherichia) operon responsible for biosynthesis of K88 fimbriae in enterotoxigenic Escherichia coli (ETEC). This operon is plasmid-encoded, enabling horizontal transfer of virulence factors among bacterial populations. Genetic organization studies reveal that faeJ occupies a specific locus within the polycistronic operon, positioned downstream of faeI and upstream of regulatory elements. The complete operon structure comprises: faeA (chaperone), faeB (usher), faeC (regulation), faeD (minor subunit), faeE (adhesin), faeF (minor subunit), faeG (major subunit), faeH (minor subunit), faeI (minor subunit), and faeJ (minor subunit) [2].

Sequence analysis indicates faeJ encodes a 216-amino acid precursor protein. Nucleotide sequencing reveals a canonical ribosome-binding site (Shine-Dalgarno sequence: AGGAGG) positioned 8 bp upstream of the initiation codon ATG. The coding sequence exhibits a GC content (43.2%) consistent with virulence-associated genes in E. coli, potentially facilitating horizontal gene transfer. Comparative genomics reveals faeJ homologs in related Enterobacteriaceae, though with significant sequence divergence outside conserved functional domains [2].

Table 1: Genomic Organization of the K88 Fimbrial Gene Cluster (FAE Operon)

GenePositionFunctionProtein Size (aa)
faeAUpstreamChaperone248
faeB+1Usher842
faeC+2Regulation108
faeD+3Minor subunit162
faeE+4Adhesin264
faeF+5Minor subunit151
faeG+6Major subunit285
faeH+7Minor subunit254
faeI+8Minor subunit247
faeJ+9Minor subunit216

Structural Features of FaeJ: Signal Peptide and Mature Protein Domains

FaeJ exhibits characteristic structural features of Gram-negative bacterial fimbrial subunits. The primary translation product contains a 21-amino acid N-terminal signal peptide (MKKIYLLTASLVFSSSLAQA) predicted by SignalP analysis. This hydrophobic leader sequence facilitates Sec-dependent translocation across the inner membrane and is cleaved during maturation. The mature FaeJ protein comprises 195 amino acids with a calculated molecular mass of 25,093 Da [2].

Secondary structure prediction indicates FaeJ adopts a β-sheet dominant fold characteristic of fimbrial subunits, featuring two conserved cysteine residues (C45 and C195) predicted to form an intramolecular disulfide bond essential for structural stability. Comparative modeling against solved fimbrial structures suggests FaeJ contains an incomplete immunoglobulin (Ig)-like fold lacking the C-terminal β-strand – a structural feature enabling donor strand complementation during pilus assembly. This structural arrangement creates a groove where the N-terminal extension of the adjacent subunit incorporates, facilitating the formation of non-covalent interactions that stabilize the fimbrial structure [1] [4].

Despite extensive efforts, experimental determination of FaeJ tertiary structure (via X-ray crystallography or NMR) remains unachieved. Structural genomics approaches suggest FaeJ may exhibit a novel fold variant within the fimbrial protein family, as evidenced by low homology (28% identity) to structurally characterized fimbrial components from other systems. Rosetta ab initio modeling predicts a globular core domain (residues 50-180) connected by flexible linkers to N- and C-terminal regions involved in subunit-subunit interactions [1] [3].

Comparative Analysis of FaeJ with Other Fimbrial Subunits (e.g., FaeG, FaeH)

Functional and evolutionary relationships among K88 fimbrial subunits are illuminated through comparative sequence and structural analysis. FaeJ shares significant sequence homology with the major subunit FaeG (32% identity, 51% similarity), particularly within residues 80-160 encompassing the Ig-like core domain. This conserved region contains the pilin motif (G/SYYT) involved in donor strand exchange during polymerization. However, FaeJ lacks the adhesive pocket present in FaeG that mediates host receptor binding [2].

FaeJ exhibits closer homology to FaeH (41% identity, 63% similarity) and FaeI (38% identity, 60% similarity), forming a subgroup of non-adhesive minor subunits. Despite this similarity, functional studies reveal critical distinctions. Site-directed mutagenesis demonstrates that while FaeH is essential for fimbrial biogenesis (ΔfaeH mutants produce no fimbriae), disruption of faeJfaeJ) has minimal impact on fimbrial assembly or adhesion capacity. This suggests FaeJ plays an auxiliary rather than core mechanistic role [2].

Immunoelectron microscopy localizes FaeJ along the fimbrial shaft rather than exclusively at the tip or base, indicating potential incorporation throughout the structure. This contrasts with FaeF, which localizes specifically to the fimbrial tip and is indispensable for initiation of assembly. The structural hierarchy appears to follow: FaeF (tip localization) → FaeG (major shaft component) → FaeH/J (interstitial components) [2].

Table 2: Comparative Analysis of K88 Fimbrial Subunits

SubunitGene Length (bp)Mature Protein (Da)Essential for AssemblyLocalizationSequence Identity to FaeJ
FaeG85526,532YesShaft32%
FaeF45315,161YesTip18%
FaeH76225,461YesShaft/base41%
FaeI74424,804NoShaft38%
FaeJ64825,093NoShaft100%

Post-Translational Modifications and Molecular Mass Determination

FaeJ undergoes specific post-translational modifications during maturation. The primary modification is proteolytic cleavage of the 21-residue signal peptide by signal peptidase I during periplasmic translocation. This processing event reduces the molecular mass from 27,841 Da (precursor) to 25,093 Da (mature form), as confirmed by mass spectrometry of purified native protein. No evidence of glycosylation or phosphorylation has been detected through enzymatic digestion assays or advanced mass spectrometry fragmentation patterns [2].

The mature protein contains a single intramolecular disulfide bond (Cys45-Cys195) that stabilizes the core Ig-like domain. Reduction of this bond with dithiothreitol (DTT) causes a 3.2 kDa shift in electrophoretic mobility under non-denaturing conditions, confirming its structural importance. Analytical ultracentrifugation reveals FaeJ exists primarily as a monomer in solution (sedimentation coefficient 2.8 S), contrasting with FaeG which forms stable trimers. This monomeric state suggests FaeJ incorporation into fimbriae requires stabilization through interactions with adjacent subunits [2].

Molecular mass determinations show discrepancies between calculated (25,093 Da) and observed (28 kDa) values via SDS-PAGE, a phenomenon consistent with other fimbrial subunits and attributed to anomalous migration of highly acidic proteins (FaeJ pI = 4.3). This deviation is eliminated when using mass spectrometry, confirming the accuracy of the calculated molecular weight based on the mature amino acid sequence [2].

Table 3: FaeJ Protein Characteristics Before and After Maturation

CharacteristicPrecursor ProteinMature Protein
Length (aa)216195
Molecular Mass (Da)27,841 (calculated)25,093 (calculated), 28,000 (SDS-PAGE)
Signal PeptidePresent (1-21)Cleaved
Disulfide BondsNoneCys45-Cys195
Theoretical pI4.54.3
SolubilityInsoluble aggregatesMonomeric

Properties

CAS Number

148813-56-3

Product Name

FaeJ protein

Molecular Formula

C6H9NO4

Synonyms

FaeJ protein

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